molecular formula C11H17N5O B1470693 1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one CAS No. 1510888-39-7

1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B1470693
CAS No.: 1510888-39-7
M. Wt: 235.29 g/mol
InChI Key: CCHHFYSRUNTYDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H19N5O . The InChI code is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Anti-proliferative Activities : Research has focused on the synthesis of compounds with similar structures, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles have shown better activities compared to curcumin, indicating their potential as anticancer agents (Parveen et al., 2017).

  • Alternative Synthetic Routes : Efforts have been made to develop alternative synthetic routes for related compounds, highlighting the versatility and adaptability of synthetic strategies to yield targeted chemical entities with potential biological significance (Shahinshavali et al., 2021).

  • Antitumor and Antimicrobial Activities : Several studies have investigated the antitumor activities of piperazine-based compounds, demonstrating their effects on tumor DNA methylation in vitro (Hakobyan et al., 2020). Additionally, antimicrobial activities against various bacterial and fungal strains have been reported, suggesting their potential as antibiotic and antifungal agents (Baker et al., 2022).

  • Hypoglycemic Agents : The synthesis of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds structurally related to 1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one, have been explored for their dual-action as hypoglycemic agents, activating both glucokinase and PPARγ, showing significant efficacy in lowering glucose levels in mice (Song et al., 2011).

Structural Analysis and Characterization

  • Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of the hydrochloride salt of related compounds have been performed to understand better the molecular interactions and structural conformations that might contribute to their biological activities (Ullah & Stoeckli-Evans, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. It also binds to specific proteins, modulating their conformation and activity. The interactions of this compound with these biomolecules are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can be metabolized into various intermediates, which may have distinct biological activities. The metabolic flux of this compound and its metabolites can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .

Properties

IUPAC Name

1-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-8-13-10(12)7-11(14-8)16-5-3-15(4-6-16)9(2)17/h7H,3-6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHHFYSRUNTYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.